1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone
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Overview
Description
This compound, also known as 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone, has a molecular weight of 286.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2S/c1-9-14(10(2)18)20-15-16-13(8-17(9)15)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not available in the current sources.Scientific Research Applications
Microwave-assisted Hantzsch Thiazole Synthesis
The compound's derivatives have been synthesized using microwave-assisted Hantzsch thiazole synthesis, indicating its potential utility in creating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. This method showcases the compound's role in facilitating the synthesis of thiazolyl derivatives under microwave heating, which is a significant step in organic synthesis due to its efficiency and speed (Kamila, Mendoza, & Biehl, 2012).
Synthesis of Thiazolo-Benzimidazole Derivatives
Another study focused on synthesizing 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, demonstrating the compound's applicability in creating novel derivatives with significant biological activities, including immunosuppression and cytotoxicity against various cancer cell lines. This underscores its importance in medicinal chemistry for developing potential therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Antimicrobial Activity of Isoxazoles
Research involving the synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from related ethanone compounds has highlighted their in vitro antimicrobial activity. This indicates the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents, showcasing its relevance in addressing global health challenges related to bacterial and fungal infections (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Development of Anticancer Agents
Furthermore, the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents from related ethanone compounds underlines the compound's importance in the field of oncology. The study indicated promising activities of synthesized compounds against MCF-7 tumor cells, suggesting the compound's derivatives could be valuable in cancer research and therapy development (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physical properties of the compound, such as its solubility in water, alcohol, and ether, may influence its bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-14(10(2)18)20-15-16-13(8-17(9)15)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVKLFDYJZWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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